4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzamide -

4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzamide

Catalog Number: EVT-4344750
CAS Number:
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-N-(2-phenoxyphenyl)benzamide

  • Compound Description: This compound features a 2-phenoxyphenyl group attached to the amide nitrogen. Its crystal structure has been reported [].

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

  • Compound Description: This class of compounds features a 1,3,5-oxadiazine ring system with a 4-chlorophenyl substituent. They were synthesized from 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides using dehydrosulfurization reactions [].

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

  • Compound Description: This compound, JC-171, is a hydroxyl sulfonamide analogue designed as a potential therapeutic agent for multiple sclerosis. It exhibits selective inhibition of the NLRP3 inflammasome, reducing IL-1β release in vitro and in vivo [].

(E)-4-chloro-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide

  • Compound Description: This compound is an N-acylhydrazone derivative synthesized by reacting N-(4-chlorobenzenesulfonyl)glycinyl hydrazide with 4-nitrobenzaldehyde. Its crystal structure, characterized by N—H⋯O and C—H⋯O hydrogen bonds, has been analyzed [].

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

  • Compound Description: GSK3787 is a selective and irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist. It covalently binds to Cys249 within the PPARδ binding pocket and inhibits basal CPT1a gene transcription [].

4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate

  • Compound Description: This compound features a piperidine ring linked to the benzamide moiety through an ethyl spacer. Its crystal structure reveals a chair conformation of the piperidine ring and intermolecular interactions involving water molecules [].

4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-(m-tolyl)benzamide

  • Compound Description: This compound is synthesized by reacting 4-chloro-N-hydroxy-N-(m-tolyl)benzamide with 2-(2-nitrophenyl)acetyl chloride. The structure was confirmed through NMR, IR and HRMS [].

2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate (MPAEMA)

  • Compound Description: MPAEMA was investigated for its antimicrobial and antioxidant properties alongside its structurally-related analogue, 2-chloro-N-(4-methoxyphenyl)acetamide. While MPAEMA showed antibacterial activity only against Staphylococcus aureus, it displayed significant antifungal activity against Trichoderma longibrachiatum and Mucor plumbeus [].

2-Chloro-N-(4-methoxyphenyl)acetamide (p-acetamide)

  • Compound Description: This compound, studied alongside MPAEMA, demonstrated a broader spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, including S. aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Listeria monocytogenes. It also exhibited notable antifungal activity [].

4-Chloro-N-(2-chlorophenyl)benzamide

  • Compound Description: This compound features a 2-chlorophenyl group attached to the amide nitrogen. It exhibits a non-isomorphous structure compared to its fluoro analogue [].

4-Chloro-N-(2,6-dimethylphenyl)benzamide (N26DMP4CBA)

  • Compound Description: This compound displays three independent molecules within its asymmetric unit, each exhibiting variations in the dihedral angles between the benzoyl and aniline rings. Its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds [].

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent and reversible P2Y12 antagonist exhibiting antiplatelet and antithrombotic activities in preclinical models. It represents a promising candidate for preventing and treating thrombosis [].

2-Allyloxy-4-chloro-N-(2-piperidinoethyl) benzamide (264CP)

  • Compound Description: 264CP is a synthetic antitussive agent exhibiting greater potency than its diethylaminoethyl analogue, 2-allyloxy-4-chloro-N-(2-diethylaminoethyl) benzamide (264-CE) []. The introduction of the piperidino group is thought to enhance its central nervous system activity.

2-Allyloxy-4-chloro-N-(2-diethylaminoethyl) benzamide (264-CE, Hexacol®)

  • Compound Description: 264-CE is a synthetic antitussive agent that served as a precursor for developing 264CP. It exhibits antitussive activity approximately 1/4 to 1/3 as potent as codeine [].

4-Chloro-N-(2-methoxyphenyl)benzamide

  • Compound Description: This compound features a 2-methoxyphenyl group attached to the amide nitrogen. Its crystal structure highlights the planarity of the methoxyphenyl-amide segment and intermolecular interactions [].
  • Compound Description: Indapamide is a diuretic drug used to treat hypertension. Two novel synthetic routes for Indapamide, utilizing mixed anhydrides or DCC, are described [, ].

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (Glyburide analogue, GA)

  • Compound Description: This compound is a glyburide analogue. A novel bioanalytical method using micro-extraction and LC-MS/MS was developed and validated to quantify GA in mouse plasma and whole blood [].

4-Chloro-N-(2,6-dichlorophenyl)benzamide

  • Compound Description: This compound, with four molecules in its asymmetric unit, shows significant variation in the dihedral angles between the amide group and the attached aromatic rings. The crystal structure is stabilized by intermolecular interactions, including N—H⋯O hydrogen bonds and Cl⋯Cl contacts [].

4-Chloro-N-(2,5-dihydro-5-oxo-2-furyl)benzamide

  • Compound Description: This compound contains a 2,5-dihydrofuran-2-one ring linked to the benzamide moiety. It represents a series of analogues synthesized to investigate their antibiotic activities [].

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives

  • Compound Description: This class of compounds features a thiazolidine ring substituted with a 4-chlorophenyl group and a benzamide moiety. Several derivatives within this class were synthesized and evaluated for their antimicrobial activity. Derivatives with electron-donating groups on the phenyl ring, such as hydroxyl, amino, and methoxy, exhibited enhanced antimicrobial activity [].

2-Chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide

  • Compound Description: This compound features a cyclohexenone ring linked to the benzamide moiety. Its crystal structure, along with its analogue 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide, has been determined [].

2-Chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide

  • Compound Description: Similar to its analogue 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide, this compound also contains a cyclohexenone ring linked to the benzamide moiety and has a determined crystal structure [].

N-(2-chloro-phenyl-carbamothio-yl)-4-fluoro-benzamide

  • Compound Description: This compound features a thiourea moiety attached to the benzamide core and has an ortho-chloro substituent on the N-phenyl ring. Its crystal structure reveals the formation of inversion dimers linked by N—H⋯S hydrogen bonds [].

N-(4-bromo-phenyl-carbamothio-yl)-4-fluoro-benzamide

  • Compound Description: This compound is an analogue of N-(2-chloro-phenyl-carbamothio-yl)-4-fluoro-benzamide, featuring a bromine atom instead of chlorine on the N-phenyl ring. Its crystal structure exhibits similar inversion dimers linked by N—H⋯S hydrogen bonds and additional weak C—H⋯S interactions [].

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2- oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride (SSR126768A)

  • Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist with potential as a tocolytic agent for managing preterm labor. It exhibits nanomolar affinity for rat and human OT receptors and effectively inhibits OT-induced uterine contractions in vitro and in vivo [].

4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide

  • Compound Description: This compound features a thiourea moiety with a 6-methyl-2-pyridyl group attached to the benzamide core. Its structure is stabilized by intramolecular N—H⋯N hydrogen bonds and intermolecular N—H⋯S and C—H⋯O interactions [].

N-Acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA)

  • Compound Description: NACPA is a derivative of 4-amino-3-chloro-N-(2-diethylamino-ethyl) benzamide (3-CPA) that shows improved pharmacokinetic properties, including higher bioavailability and longer elimination half-life. It exhibits potential for immune modulation due to its accumulation in splenic lymphocytes and inhibitory effects on lymphocyte proliferation, INF-γ production, and chemotaxis [].

4-Amino-3-chloro-N-(2-diethylamino-ethyl) benzamide (3-CPA)

  • Compound Description: 3-CPA serves as the parent compound for NACPA. While it demonstrates anti-inflammatory and immunomodulatory activities, its clinical utility is limited by its unfavorable pharmacokinetic properties [].

5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides

  • Compound Description: This series of compounds, containing a 5-chloro-2-hydroxybenzamide core, was evaluated for various biological activities, including antibacterial, antifungal, antimycobacterial, and inhibition of photosynthetic electron transport (PET) in spinach chloroplasts [].

4-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides

  • Compound Description: This series of compounds, analogous to the 5-chloro-2-hydroxy series, features a 4-chloro-2-hydroxybenzamide core and was similarly investigated for its antibacterial, antifungal, antimycobacterial, and PET inhibitory activities [].

4-Amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride (14C-batanopride)

  • Compound Description: This radiolabeled compound, 14C-batanopride, is a derivative of metoclopramide. It was synthesized and used to study the absorption, distribution, metabolism, and excretion of this class of antiemetic drugs [].

N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide

  • Compound Description: This compound features a benzimidazole ring substituted with a thiazole group and a benzamide moiety. It was investigated for its filaricidal activity against adult Brugia pahangi, a parasitic nematode [, ].

N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide halogenated analogues

  • Compound Description: Several halogenated analogues of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide, specifically with fluorine, chlorine, bromine, or iodine substituents on the benzamide ring, were synthesized and tested for their filaricidal activity against Brugia pahangi. Among these, the fluoro analogues exhibited greater activity than the parent compound [, ].

p-Chloro-n-(2 Ethylmorpholinium)-Benzamide Chloride Monohydrate

  • Compound Description: This compound, also known as moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is used to treat depression and social anxiety disorder. The crystal structure of moclobemide reveals that the morpholine nitrogen atom is protonated, forming intermolecular hydrogen bonds [].

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

  • Compound Description: CTPB is an activator of the p300 histone acetyltransferase (HAT) enzyme. Molecular docking and molecular dynamics simulation studies suggest that CTPB forms key interactions with the active site residues of p300, leading to its activation [].

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB)

  • Compound Description: CTB, structurally similar to CTPB but lacking the pentadecyl chain, is also an activator of the p300 HAT enzyme. Molecular modeling studies indicate that CTB forms stronger interactions with key residues in the catalytic site of p300 compared to CTPB, suggesting it might be a more potent activator [].

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)ethyl) benzamide sodium salt

  • Compound Description: This compound, a derivative of benzamide, has been identified in various crystalline forms, highlighting its pharmaceutical potential. The invention related to this compound focuses on its preparation and use in pharmaceutical formulations, particularly for treating ischemic heart diseases [, ].

(Z)-4-Chloro-N-(1-{2-[3-(4-chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide

  • Compound Description: This compound features an imidazolidine ring linked to the benzamide moiety through a urea linker. Its crystal structure, characterized by intra- and intermolecular hydrogen bonds, has been reported [].

4-Chloro-N-(3,5-dimethylphenyl)benzamide

  • Compound Description: This compound features two methyl groups on the N-phenyl ring. Its crystal structure reveals the formation of infinite chains along the c axis through N—H⋯O hydrogen bonds [].

3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

  • Compound Description: This compound features an amino group and a chlorine atom on the benzamide ring, along with a chlorine atom and a methyl group on the N-phenyl ring. It was synthesized from 3-nitro-4-chlorobenzoic acid and 3-chloro-2-methylaniline through a three-step process [].

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: This compound features a 1,3,4-oxadiazole ring linked to the benzamide moiety through a butyl spacer. The crystal structure is stabilized by N—H⋯O and N—H⋯S hydrogen bonds [].

2-((4-Chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides

  • Compound Description: This series of compounds features a thiourea moiety linked to the benzamide core and a 4-chlorophenoxymethyl substituent. These derivatives were synthesized and characterized using spectroscopic techniques [].

4-Chloro-N-(3-chlorophenyl)benzamide

  • Compound Description: This compound features a 3-chlorophenyl group on the amide nitrogen. Its crystal structure reveals the formation of infinite chains via N—H⋯O hydrogen bonds and Cl⋯Cl interactions [].

(E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide

  • Compound Description: This compound features a pyrazole ring linked to the benzamide moiety through a methylene bridge. The crystal structure reveals an intramolecular N—H⋯N hydrogen bond and intermolecular N—H⋯O hydrogen bonds [].

4-Chloro-N-(3,4-dimethylphenyl)benzamide

  • Compound Description: This compound possesses two methyl groups on the N-phenyl ring. The crystal structure exhibits intermolecular N—H⋯O hydrogen bonds, leading to the formation of chains along the a axis [].

4-Chloro-N-(trimethylammonio)benzamide chloride monohydrate

  • Compound Description: This compound, an ylide hydrochloride, has been structurally characterized and compared to its free ylide form. Protonation of the ylide nitrogen leads to changes in bond lengths and dihedral angles within the molecule [].

Properties

Product Name

4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzamide

IUPAC Name

4-chloro-N-(2-morpholin-4-yl-2-oxoethyl)benzamide

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

InChI

InChI=1S/C13H15ClN2O3/c14-11-3-1-10(2-4-11)13(18)15-9-12(17)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,18)

InChI Key

WDVGQRCDMMOPEG-UHFFFAOYSA-N

Solubility

>42.4 [ug/mL]

Canonical SMILES

C1COCCN1C(=O)CNC(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.